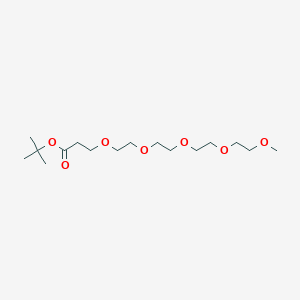

Mpeg5-t-butyl ester

Übersicht

Beschreibung

Mpeg5-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a t-butyl ester, and the t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is a water-soluble compound that has been widely used in various fields, including medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular structure of this compound includes a PEG spacer and a t-butyl ester . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Physical And Chemical Properties Analysis

This compound is a water-soluble compound. The hydrophilic PEG spacer increases its solubility in aqueous media . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Delivery

MPEG5-t-butyl ester is used in the synthesis of block copolymer conjugates, such as the paclitaxel/MPEG-PLA block copolymer conjugate. This conjugate shows potential in drug delivery, retaining the cytotoxicity of paclitaxel, a chemotherapeutic agent, against liver cancer cells (Zhang et al., 2005).

Nanoreactor-Forming Surfactants

In the field of synthetic chemistry, this compound derivatives like TPG-lite have been developed as surfactants that function as enabling nanoreactor-forming amphiphiles. These are used in various types of important reactions in synthesis (Thakore et al., 2021).

Construction and Building Materials

This compound-based polycarboxylates are used as superplasticizers in construction materials. They affect workability, rheology, setting time, and mechanical strengths of cement systems, demonstrating the ability to modify the properties of construction materials (Erzengin et al., 2018).

Biodegradable Thermosensitive Polymers

In biomedical engineering, this compound is involved in the creation of biodegradable thermosensitive polymers. These polymers, when substituted with amino acid esters, have significant hydrolytic properties and potential for biomedical applications (Lee et al., 1999).

Polymer Science and Materials Engineering

This compound is instrumental in the preparation of functionalized polymers, such as poly(1-butene) with PFPU and mPEG side chains. These polymers have applications in material science, particularly in enhancing crystallization rates and phase transition properties (Li et al., 2021).

Oxidation-Responsive Polymers

In polymer chemistry, this compound contributes to the synthesis of oxidation-responsive poly(amino ester)s. These polymers have potential in creating environmentally responsive materials, useful in various technological applications (Song et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mode of Action

The mode of action of this compound involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.

Biochemical Pathways

Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The result of this compound’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Biochemische Analyse

Biochemical Properties

Mpeg5-t-butyl ester is widely utilized for PEGylation, a process where the PEG moiety is covalently attached to therapeutic molecules, such as peptides, proteins, or small molecules . The unique structure of this compound imparts hydrophilic and biocompatible properties, making it an essential reagent in pharmaceutical research and development .

Cellular Effects

Given its role in PEGylation, it can be inferred that this compound may influence cell function by modifying the properties of proteins and other biomolecules .

Molecular Mechanism

This process can alter the properties of the target molecule, potentially influencing its activity, stability, and interactions with other biomolecules .

Metabolic Pathways

Given its role in PEGylation, it may interact with enzymes and cofactors involved in the modification of proteins and other biomolecules .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOAGRJWHPYZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216433 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874208-93-2 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

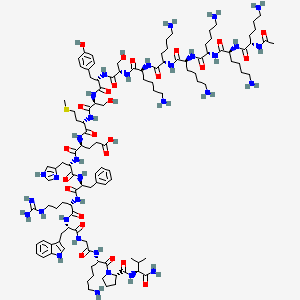

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.